REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C.[I-].ClC1C=CC=C[N+]=1C.C([O-])(O)=O.[Na+]>ClCCl>[Cl:1][C:2]1[C:3]([C:4]([N:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][CH2:13][CH2:12]2)=[O:6])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
[I-].ClC1=[N+](C=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the product purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of heptane/ethyl acetate affording 1.52 g (88%) of the title compound as a light yellow solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1C(=O)N1CCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |